N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](thiophen-2-ylmethyl)amino}cyclohexanecarboxamide
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Overview
Description
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiophen-2-ylmethyl group, and a 3,5-di-tert-butyl-4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the 3,5-di-tert-butyl-4-hydroxyphenyl group: This can be achieved through the alkylation of phenol with tert-butyl groups.
Attachment of the thiophen-2-ylmethyl group: This involves the reaction of thiophene with a suitable alkylating agent.
Formation of the cyclohexanecarboxamide core: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: It can be used as a stabilizer in polymers and other materials to prevent degradation.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with molecular targets such as free radicals and reactive oxygen species. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, the compound may interact with specific enzymes and signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A similar antioxidant compound used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Another antioxidant with similar structural features.
Uniqueness
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its combination of a cyclopentyl group, a thiophen-2-ylmethyl group, and a 3,5-di-tert-butyl-4-hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C34H50N2O3S |
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Molecular Weight |
566.8 g/mol |
IUPAC Name |
N-cyclopentyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(thiophen-2-ylmethyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H50N2O3S/c1-32(2,3)27-21-24(22-28(30(27)38)33(4,5)6)16-17-29(37)36(23-26-15-12-20-40-26)34(18-10-7-11-19-34)31(39)35-25-13-8-9-14-25/h12,15,20-22,25,38H,7-11,13-14,16-19,23H2,1-6H3,(H,35,39) |
InChI Key |
KPUIDBFTRPBCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2=CC=CS2)C3(CCCCC3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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